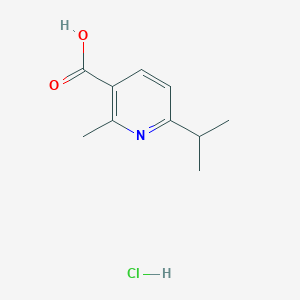

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and isopropyl bromide.

Alkylation Reaction: The first step involves the alkylation of 2-methylpyridine with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction yields 2-methyl-6-(propan-2-yl)pyridine.

Carboxylation: The next step involves the carboxylation of the alkylated product using carbon dioxide in the presence of a catalyst such as palladium. This step yields 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid.

Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols, aldehydes, or amines.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the most significant applications of 2-methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride is in the field of medicinal chemistry. Research indicates that this compound exhibits antimicrobial properties , particularly against tuberculosis. It serves as an intermediate for synthesizing various chemotherapeutic agents, which can combat bacterial infections effectively .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its structure allows for various modifications, making it a versatile intermediate in the production of more complex molecules. It can participate in reactions such as:

- Esterification : Forming esters through reaction with alcohols.

- Halogenation : Producing halogenated derivatives that may have enhanced biological activity .

Case Study 1: Antimicrobial Activity

A study demonstrated the effectiveness of this compound against Mycobacterium tuberculosis. The compound was shown to inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs .

Case Study 2: Synthesis of Derivatives

In a synthetic application, researchers used this compound to produce a series of hydrazides and amides, which were evaluated for their biological activities. The derivatives exhibited varying degrees of antimicrobial activity, indicating that modifications to the pyridine ring can significantly impact efficacy .

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylpyridine: A precursor in the synthesis of 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride.

3-Carboxypyridine: Another pyridine derivative with similar chemical properties.

Isopropylpyridine: A compound with a similar alkyl substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a carboxylic acid group and an isopropyl group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Biologische Aktivität

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride, also known by its IUPAC name, exhibits a range of biological activities that have drawn interest in medicinal chemistry. This article reviews its biological properties, including anti-inflammatory effects, potential therapeutic applications, and the mechanisms underlying its activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 1803592-94-0 |

| Appearance | White powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

- Anti-inflammatory Properties :

- Antioxidant Activity :

- Antimicrobial Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes is crucial for its anti-inflammatory effects. It competes with arachidonic acid for binding sites on the enzyme, thereby reducing the synthesis of inflammatory mediators .

- Modulation of Cytokine Production : By influencing signaling pathways involved in cytokine production, the compound can downregulate inflammatory responses in immune cells .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in treated cell lines compared to controls.

Table 1: IC50 Values for Inhibition of COX Enzymes

| Compound | IC50 (μM) |

|---|---|

| This compound | 28.39 |

| Celecoxib (control) | 0.04 |

| Indomethacin (control) | 9.17 |

Case Study 2: Antioxidant Activity

In another study assessing antioxidant properties, the compound was tested against DPPH radicals. It showed a notable capacity to neutralize free radicals, supporting its potential role as an antioxidant agent.

Table 2: Antioxidant Activity Results

| Compound | % Radical Scavenging |

|---|---|

| This compound | 75% |

| Ascorbic Acid (control) | 85% |

Eigenschaften

IUPAC Name |

2-methyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h4-6H,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPQAMFKOYZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.